Cas no 1936226-72-0 (Methyl 2-amino-4-bromo-6-methylbenzoate)

Methyl 2-amino-4-bromo-6-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-amino-4-bromo-6-methylbenzoate
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- インチ: 1S/C9H10BrNO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3
- InChIKey: CBAOMJIFYQHHIM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(C(=O)OC)=C(C)C=1)N
計算された属性
- せいみつぶんしりょう: 242.98949 g/mol
- どういたいしつりょう: 242.98949 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3
- 疎水性パラメータ計算基準値(XlogP): 2.7
- ぶんしりょう: 244.08
Methyl 2-amino-4-bromo-6-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019100067-10g |
Methyl 2-amino-4-bromo-6-methylbenzoate |
1936226-72-0 | 95% | 10g |
$3316.50 | 2023-09-02 | |
Alichem | A019100067-25g |
Methyl 2-amino-4-bromo-6-methylbenzoate |
1936226-72-0 | 95% | 25g |
$6271.20 | 2023-09-02 | |
Alichem | A019100067-5g |
Methyl 2-amino-4-bromo-6-methylbenzoate |
1936226-72-0 | 95% | 5g |
$2580.84 | 2023-09-02 |
Methyl 2-amino-4-bromo-6-methylbenzoate 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
Methyl 2-amino-4-bromo-6-methylbenzoateに関する追加情報
Methyl 2-amino-4-bromo-6-methylbenzoate (CAS No. 1936226-72-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-amino-4-bromo-6-methylbenzoate, with the chemical formula C9H10BrNO2 and CAS number 1936226-72-0, is a significant intermediate in the synthesis of various pharmaceutical compounds. This compound, characterized by its amino, bromo, and methyl substituents, has garnered considerable attention in the field of medicinal chemistry due to its versatile reactivity and structural features.
The molecular structure of Methyl 2-amino-4-bromo-6-methylbenzoate consists of a benzoate core with functional groups that make it a valuable building block for drug development. The presence of both an amino group and a bromine atom provides multiple sites for further chemical modifications, enabling the synthesis of complex molecules with tailored biological activities. This flexibility has made it a preferred choice for researchers exploring novel therapeutic agents.
In recent years, the demand for Methyl 2-amino-4-bromo-6-methylbenzoate has surged due to its role in the development of targeted therapies. One notable application is in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The benzoate moiety serves as a scaffold that can be modified to enhance binding affinity to specific protein targets. Additionally, the bromine substituent allows for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are essential for constructing biaryl structures found in many drugs.
The pharmaceutical industry has leveraged Methyl 2-amino-4-bromo-6-methylbenzoate to develop new compounds with improved pharmacokinetic properties. For instance, researchers have utilized this intermediate to create derivatives with enhanced solubility and metabolic stability. These improvements are critical for ensuring that drugs are effectively absorbed and retained in the body, thereby maximizing their therapeutic efficacy.
Recent studies have also highlighted the potential of Methyl 2-amino-4-bromo-6-methylbenzoate in the development of antimicrobial agents. The structural features of this compound allow it to interact with bacterial enzymes and cell walls, disrupting essential biological processes. This has led to the discovery of novel antibiotics that are effective against resistant strains of pathogens. The versatility of this intermediate makes it a valuable tool in the fight against antibiotic-resistant infections.
The synthesis of Methyl 2-amino-4-bromo-6-methylbenzoate typically involves multi-step organic reactions, starting from commercially available precursors. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the desired functional groups efficiently. These methods not only improve yield but also minimize byproduct formation, ensuring a cleaner and more sustainable production process.
In conclusion, Methyl 2-amino-4-bromo-6-methylbenzoate (CAS No. 1936226-72-0) is a pivotal intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for developing a wide range of therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further. The ongoing development of innovative synthetic strategies will continue to enhance its accessibility and utility, driving advancements in medicinal chemistry and pharmaceutical innovation.
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